molecular formula C18H16N2 B14589862 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine CAS No. 61329-35-9

5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine

Cat. No.: B14589862
CAS No.: 61329-35-9
M. Wt: 260.3 g/mol
InChI Key: QKPSDVRNXOGUFW-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine is a heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities

Preparation Methods

The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine can be achieved through several synthetic routes. One common method involves the condensation of aromatic o-diamines with aromatic o-dihydroxyarenes or activated o-dihalides . The reaction conditions typically include the use of oxidants such as manganese dioxide or potassium dichromate to facilitate the oxidation of the intermediate dihydro N-heteroacene derivatives to the desired phenazine compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can undergo photoactivated autocatalytic oxidation when exposed to specific wavelengths of light, converting it to benzo[a]phenazine . Common reagents used in these reactions include oxidants like manganese dioxide and potassium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its antimicrobial and antitumor activities, where the generation of reactive oxygen species can lead to the destruction of harmful cells.

Properties

CAS No.

61329-35-9

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

5,5-dimethyl-6H-benzo[a]phenazine

InChI

InChI=1S/C18H16N2/c1-18(2)11-16-17(12-7-3-4-8-13(12)18)20-15-10-6-5-9-14(15)19-16/h3-10H,11H2,1-2H3

InChI Key

QKPSDVRNXOGUFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C

Origin of Product

United States

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